4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide
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Overview
Description
4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitro, trichloro, and dichloroanilino groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, along with chlorinating agents to introduce the trichloro and dichloro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various chlorinating agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-[2,2,2-trichloro-1-(3-phenylthioureido)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolylthioureido)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-naphthalen-2-ylthioureido)ethyl]benzamide
Uniqueness
4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide is unique due to the presence of both trichloro and dichloroanilino groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10Cl5N3O3 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl5N3O3/c16-11-6-3-9(7-12(11)17)21-14(15(18,19)20)22-13(24)8-1-4-10(5-2-8)23(25)26/h1-7,14,21H,(H,22,24) |
InChI Key |
PMXUHINAMPJNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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